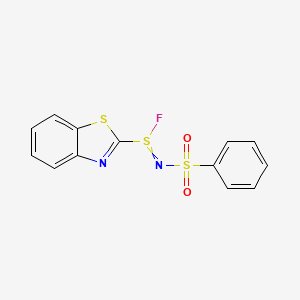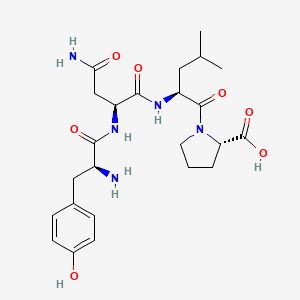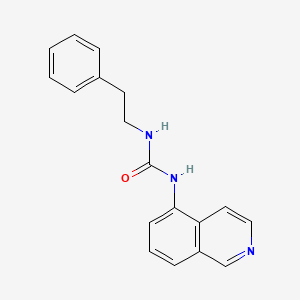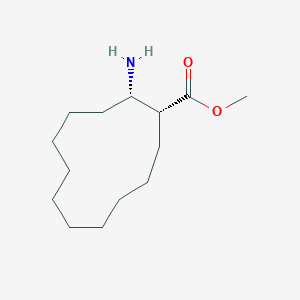![molecular formula C15H17ClNO2P B12603922 Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-52-0](/img/structure/B12603922.png)
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [(6-Chloropyridin-3-yl)methyl]phenylphosphinat ist eine chemische Verbindung, die eine Phosphinatgruppe aufweist, die an eine Propylkette gebunden ist, die wiederum mit einer 6-Chloropyridin-3-ylmethylgruppe und einer Phenylgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propyl [(6-Chloropyridin-3-yl)methyl]phenylphosphinat beinhaltet typischerweise die Reaktion von 6-Chloropyridin-3-ylmethylchlorid mit Phenylphosphinsäure in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Propyl [(6-Chloropyridin-3-yl)methyl]phenylphosphinat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phosphinatgruppe kann oxidiert werden, um Phosphinoxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Phosphinderivate zu bilden.
Substitution: Das Chloratom am Pyridinring kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) werden üblicherweise verwendet.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Phosphinoxide.
Reduktion: Phosphinderivate.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
Propyl [(6-Chloropyridin-3-yl)methyl]phenylphosphinat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie und Katalyse verwendet.
Biologie: Für sein Potenzial als Enzyminhibitor untersucht.
Wirkmechanismus
Der Wirkmechanismus von Propyl [(6-Chloropyridin-3-yl)methyl]phenylphosphinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Phosphinatgruppe kann mit Metallionen koordinieren, was sie zu einem nützlichen Liganden in der Katalyse macht. Zusätzlich kann die Verbindung bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und dadurch ihre Aktivität blockiert .
Wirkmechanismus
The mechanism of action of Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The phosphinate group can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-3-pyridinylborsäure: Ähnlich in der Struktur, enthält jedoch eine Borsäuregruppe anstelle einer Phosphinatgruppe.
N-[(6-Chloropyridin-3-yl)methyl]methylamin: Enthält eine Aminogruppe anstelle einer Phosphinatgruppe.
Einzigartigkeit
Propyl [(6-Chloropyridin-3-yl)methyl]phenylphosphinat ist aufgrund seiner Kombination aus einer Phosphinatgruppe mit einer 6-Chloropyridin-3-ylmethylgruppe und einer Phenylgruppe einzigartig.
Eigenschaften
CAS-Nummer |
918138-52-0 |
|---|---|
Molekularformel |
C15H17ClNO2P |
Molekulargewicht |
309.73 g/mol |
IUPAC-Name |
2-chloro-5-[[phenyl(propoxy)phosphoryl]methyl]pyridine |
InChI |
InChI=1S/C15H17ClNO2P/c1-2-10-19-20(18,14-6-4-3-5-7-14)12-13-8-9-15(16)17-11-13/h3-9,11H,2,10,12H2,1H3 |
InChI-Schlüssel |
VTVVCFPFZFKZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)

![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)



propanedinitrile](/img/structure/B12603886.png)

![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)


